molecular formula C16H24N2O4S B5056413 N-(1-ethylpropyl)-3-(4-morpholinylsulfonyl)benzamide

N-(1-ethylpropyl)-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B5056413
M. Wt: 340.4 g/mol
InChI Key: OFCUDZRBPPUOBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(1-ethylpropyl)-3-(4-morpholinylsulfonyl)benzamide-like compounds often involves multi-step reactions, including the preparation of intermediate compounds such as 4-chlorobenzoic acid chloroanhydride and 3-morpholinopropionitrile, followed by catalytic reduction and reaction with morpholine in the presence of a hydrogen chloride acceptor for benzamide derivatives (Donskaya et al., 2004). These procedures highlight the complexity and the necessity of precise conditions for the successful synthesis of benzamide compounds.

Molecular Structure Analysis

The molecular structure of benzamide compounds, including N-(1-ethylpropyl)-3-(4-morpholinylsulfonyl)benzamide, is characterized by the presence of a morpholinone ring, often in a twist-boat conformation, fused to a benzene ring. This structure is stabilized by intra- and intermolecular hydrogen bonds, indicating a significant level of structural complexity and specificity (Pang et al., 2006).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, reflecting their chemical properties. For instance, they can participate in condensation reactions with different reagents to form new compounds with potential biological activity. The reactivity of the benzamide group in these compounds is a key factor in their chemical behavior and their potential as intermediates in the synthesis of biologically active molecules (Morgan et al., 1990).

Physical Properties Analysis

The physical properties of N-(1-ethylpropyl)-3-(4-morpholinylsulfonyl)benzamide and similar compounds are influenced by their molecular structure. The presence of morpholinyl and sulfonyl groups contributes to the compound's solubility and stability, which are crucial for its potential applications in various fields, including pharmaceuticals (Kato et al., 1992).

Chemical Properties Analysis

The chemical properties of benzamide derivatives are characterized by their reactivity with various chemical groups, their potential as ligands in complex formations, and their role in catalytic reactions. These properties are essential for understanding the compound's interactions at the molecular level and its suitability for specific applications (Fritz et al., 2011).

properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-pentan-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-14(4-2)17-16(19)13-6-5-7-15(12-13)23(20,21)18-8-10-22-11-9-18/h5-7,12,14H,3-4,8-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCUDZRBPPUOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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